Pyrazolo[1,5-a]pyrimidine, 6-(4-methoxyphenyl)-3-(3-thienyl)-

Catalog No.
S559757
CAS No.
216661-57-3
M.F
C17H13N3OS
M. Wt
307.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrazolo[1,5-a]pyrimidine, 6-(4-methoxyphenyl)-3-(...

CAS Number

216661-57-3

Product Name

Pyrazolo[1,5-a]pyrimidine, 6-(4-methoxyphenyl)-3-(3-thienyl)-

IUPAC Name

6-(4-methoxyphenyl)-3-thiophen-3-ylpyrazolo[1,5-a]pyrimidine

Molecular Formula

C17H13N3OS

Molecular Weight

307.4 g/mol

InChI

InChI=1S/C17H13N3OS/c1-21-15-4-2-12(3-5-15)14-8-18-17-16(9-19-20(17)10-14)13-6-7-22-11-13/h2-11H,1H3

InChI Key

HBWLNACPIFKNIP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CN3C(=C(C=N3)C4=CSC=C4)N=C2

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=C(C=N3)C4=CSC=C4)N=C2

Description

6-(4-methoxyphenyl)-3-(3-thiophenyl)pyrazolo[1,5-a]pyrimidine is a member of pyrimidines.

Pyrazolo[1,5-a]pyrimidine, 6-(4-methoxyphenyl)-3-(3-thienyl)- is a bicyclic compound characterized by its unique structural features. It consists of a pyrazolo[1,5-a]pyrimidine core with substitutions at the 6 and 3 positions, specifically a 4-methoxyphenyl group and a thienyl group, respectively. The molecular formula is C17H13N3OS, and it is recognized by its CAS Registry Number 216661-57-3. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of various kinases.

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves reactions between substituted pyrazoles and aryl or thienyl compounds. For instance, a typical reaction might involve the condensation of 3-amino-4-arylpyrazoles with ethyl 2-aryl-3-hydroxypropenoates in solvents such as diglyme or ethylene glycol. This method allows for the formation of the desired pyrazolo[1,5-a]pyrimidine structure through a one-step reaction process .

Pyrazolo[1,5-a]pyrimidine derivatives have been studied for their biological activities, particularly in inhibiting various kinases. The compound has shown promise as a vascular endothelial growth factor receptor 2 (VEGF receptor 2) inhibitor and has been implicated in anti-cancer activities due to its ability to interfere with tumor angiogenesis . Additionally, it exhibits selectivity towards cyclooxygenase-2 (COX-2), which is significant for anti-inflammatory applications .

The synthesis methods for pyrazolo[1,5-a]pyrimidine derivatives typically include:

  • Condensation Reactions: Combining 3-amino-4-arylpyrazoles with ethyl 2-aryl-3-hydroxypropenoates.
  • Refluxing: The reaction mixture is often refluxed in solvents like diglyme or ethylene glycol to facilitate the formation of the bicyclic structure.
  • Purification: Post-reaction purification is usually achieved through filtration and thin-layer chromatography (TLC) to ensure purity before further analysis or application .

The primary applications of pyrazolo[1,5-a]pyrimidine, 6-(4-methoxyphenyl)-3-(3-thienyl)- include:

  • Pharmaceutical Development: As a potential anti-cancer agent due to its kinase inhibition properties.
  • Anti-inflammatory Drugs: Its selectivity for COX-2 makes it a candidate for developing new anti-inflammatory medications.
  • Research Tool: Used in studies investigating the mechanisms of angiogenesis and tumor growth inhibition.

Studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives interact with various biological targets. For example, the binding affinity to VEGF receptor 2 suggests that these compounds can effectively inhibit receptor activity, which is crucial for tumor blood supply. Furthermore, structure-activity relationship (SAR) studies have been conducted to optimize binding potency and selectivity towards specific kinases .

Several compounds share structural similarities with pyrazolo[1,5-a]pyrimidine derivatives. Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
Pyrazolo[1,5-a]pyrimidineBasic structure without extensive substitutionsLess targeted biological activity
Pyrazolo[1,5-a]pyrimidin-7(4H)-oneContains a carbonyl group at position 7Different pharmacological profile
3-(4-Methoxyphenyl)-pyrazolo[1,5-a]pyrimidineSubstituted at the 3 position with methoxyphenylPotentially different biological interactions
Pyrazolo[1,5-a]pyrimidin-6-oneLacks substituents at position 6May exhibit different reactivity

The uniqueness of pyrazolo[1,5-a]pyrimidine, 6-(4-methoxyphenyl)-3-(3-thienyl)- lies in its specific substitutions that enhance its biological activity against targeted kinases while maintaining structural integrity conducive to interaction with various receptors.

This compound exemplifies how subtle changes in molecular structure can lead to significant differences in pharmacological properties and applications.

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Exact Mass

307.07793322 g/mol

Monoisotopic Mass

307.07793322 g/mol

Heavy Atom Count

22

UNII

FHX0K077F6

Wikipedia

6-(4-methoxyphenyl)-3-(3-thienyl)-pyrazolo(1,5-a)pyrimidine

Dates

Modify: 2023-07-15

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